1-(1-Bromocyclopropyl)ethanone
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Overview
Description
1-(1-Bromocyclopropyl)ethanone is an organic compound with the molecular formula C₅H₇BrO It is a brominated derivative of cyclopropyl ethanone, characterized by the presence of a bromine atom attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromocyclopropyl)ethanone can be synthesized through several methods. One common approach involves the bromination of cyclopropyl ethanone. This process typically uses bromine (Br₂) as the brominating agent in the presence of a suitable solvent such as tetrachloroethane. The reaction is carried out under controlled conditions, often at a temperature range of 30-35°C, to ensure the selective bromination of the cyclopropyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromocyclopropyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of corresponding substituted cyclopropyl ethanones.
Reduction Reactions: The compound can be reduced to cyclopropyl ethanone using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can yield various products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed:
Substitution: Substituted cyclopropyl ethanones.
Reduction: Cyclopropyl ethanone.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(1-Bromocyclopropyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Bromocyclopropyl)ethanone involves its reactivity due to the presence of the bromine atom. This atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyclopropyl ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-cyclopropylethanone: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications
Uniqueness: 1-(1-Bromocyclopropyl)ethanone is unique due to the specific placement of the bromine atom on the cyclopropyl ring, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-(1-bromocyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWROPAHGVWQGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502848 |
Source
|
Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63141-08-2 |
Source
|
Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-bromocyclopropyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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